Enzyme Inhibition Potency (IC50) of ITMN 4077 Relative to Clinical-Stage Inhibitors
ITMN 4077 inhibits the HCV full-length NS3/4A protease with an IC50 of 75.0 nM in biochemical assays . In contrast, the clinical-stage inhibitor grazoprevir (MK-5172) demonstrates IC50 values of 0.007 nM against genotype 1a and 0.009 nM against genotype 1b in enzyme assays [1]. This approximately 8,300- to 10,700-fold difference in enzyme inhibitory potency establishes ITMN 4077 as a moderately potent research tool rather than a clinical candidate, positioning it as a reference compound for benchmarking assay sensitivity and for studying weaker ligand interactions within the NS3/4A active site.
| Evidence Dimension | NS3/4A protease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 75.0 nM |
| Comparator Or Baseline | Grazoprevir (MK-5172): IC50 = 0.007 nM (genotype 1a), IC50 = 0.009 nM (genotype 1b) |
| Quantified Difference | Approximately 8,300- to 10,700-fold lower potency for ITMN 4077 |
| Conditions | Biochemical enzyme assay using HCV full-length NS3/4A protease |
Why This Matters
The ~4-log difference in enzyme potency validates ITMN 4077 as a lower-affinity reference standard for NS3/4A assay calibration and SAR studies of macrocyclic scaffold modifications.
- [1] Harper S. et al. MK-5172, a second-generation HCV NS3/4A protease inhibitor with broad genotype coverage and improved resistance profile. J Med Chem. 2014;57(19):8254-8263. Table 3. View Source
